N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide

Description

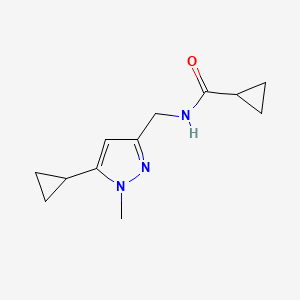

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide is a bicyclic amide derivative featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The cyclopropanecarboxamide moiety is linked via a methylene bridge to the pyrazole ring.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15-11(8-2-3-8)6-10(14-15)7-13-12(16)9-4-5-9/h6,8-9H,2-5,7H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOWDLHEZWJOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2CC2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Cyclopropanation: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane.

Amidation: The final step involves the formation of the amide bond, which can be done by reacting the pyrazole derivative with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Carboxamides

Key Analogues :

Structural and Electronic Differences :

- Substituent Polarity: The target compound’s cyclopropyl and methyl groups are less electronegative than the chloro/cyano groups in 3a, reducing electron-withdrawing effects. This may decrease reactivity in nucleophilic environments but enhance lipophilicity .

- Thiazole’s larger atomic radius could also alter steric interactions in biological targets .

Physical Properties :

Fungicidal Activity :

- The triazole derivative in (3-(((4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile) exhibits fungicidal activity, highlighting the role of cyclopropyl groups in agrochemical applications. The target compound’s pyrazole core may offer distinct activity due to differences in heterocycle electronics and substituent positioning .

Pharmacological Potential:

- The patent in describes a cyclopropanecarboxamide derivative with fluorinated indole and difluorobenzo[d][1,3]dioxole groups, emphasizing the importance of lipophilic substituents in drug design. The target compound’s dual cyclopropyl groups may enhance membrane permeability but reduce solubility compared to polar analogues .

Crystallographic and Hydrogen-Bonding Patterns

Crystal Packing :

- Compounds in form hydrogen bonds via amide NH and carbonyl groups, as seen in their IR spectra (e.g., 3b: 3180 cm⁻¹ for N-H stretch). The target compound’s amide group likely participates in similar intermolecular interactions, influencing crystal stability .

- Software Tools : Programs like SHELX and WinGX () are critical for resolving such structures, particularly for analyzing anisotropic displacement parameters and hydrogen-bonding networks .

Graph Set Analysis :

- highlights Etter’s graph theory for hydrogen-bond characterization. The target compound’s cyclopropyl groups may introduce unique torsion angles, affecting the geometry of hydrogen-bonded aggregates compared to planar aromatic substituents in analogues like 3a .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

Structural Overview

The compound features a cyclopropyl group attached to a pyrazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₂O

- CAS Number : 1795304-54-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in cell signaling pathways. The pyrazole moiety is known to modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Key Interactions:

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl and pyrazole moieties | Antitumor, antimicrobial |

| 3-chloro-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide | Chloro substitution on benzamide | CDK inhibition, potential antitumor |

| 5-(Cyclopropyl)-1-methylpyrazole | Cyclopropyl group with pyrazole | Anticancer, antimicrobial |

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds related to this compound:

- Antitumor Activity : A study demonstrated that similar pyrazole derivatives effectively inhibited cancer cell proliferation by targeting CDKs. The specificity of these compounds towards certain kinases suggests they could be developed into targeted cancer therapies.

- Antimicrobial Properties : Preliminary evaluations indicated that derivatives of the pyrazole structure possess antimicrobial activity against various bacterial strains. Further research is needed to elucidate the specific mechanisms involved .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have revealed that modifications to the cyclopropyl or pyrazole groups can significantly enhance biological activity. This highlights the importance of structural optimization in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.